molecular formula C36H50N8O11S B13741015 N-Methylphalloidin CAS No. 35167-13-6

N-Methylphalloidin

Cat. No.: B13741015
CAS No.: 35167-13-6
M. Wt: 802.9 g/mol
InChI Key: XHUXYGHEHCWWIN-UHFFFAOYSA-N
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Description

N-Methylphalloidin is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin and its derivatives, including this compound, are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This property makes them valuable tools in cell biology and biochemistry for studying actin dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylphalloidin typically involves the methylation of phalloidin. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, ensuring that the compound is suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methylphalloidin undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles leading to substitution of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

N-Methylphalloidin has a wide range of applications in scientific research:

    Cell Biology: Used to stabilize and visualize actin filaments in cells, aiding in the study of cytoskeletal dynamics.

    Biochemistry: Employed in assays to investigate actin-binding proteins and their interactions.

    Medicine: Potential use in drug delivery systems and as a tool for studying cellular processes related to actin.

    Industry: Utilized in the development of biosensors and diagnostic tools .

Mechanism of Action

N-Methylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding alters the structural conformation of actin, influencing its interaction with other actin-binding proteins. The primary molecular target is F-actin, and the pathway involves the stabilization of actin filaments, which is crucial for maintaining cellular structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylphalloidin is unique due to its specific methylation, which may enhance its binding affinity and stability compared to phalloidin. This modification can provide more precise tools for studying actin dynamics and interactions in various research applications .

Properties

CAS No.

35167-13-6

Molecular Formula

C36H50N8O11S

Molecular Weight

802.9 g/mol

IUPAC Name

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

InChI

InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49)

InChI Key

XHUXYGHEHCWWIN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O

Origin of Product

United States

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